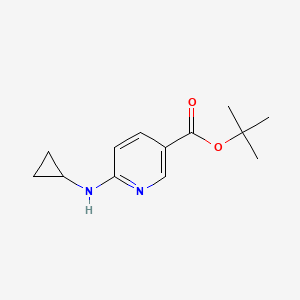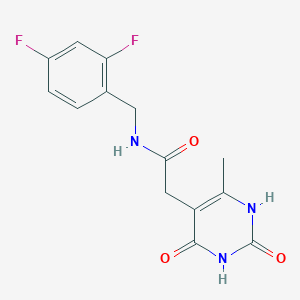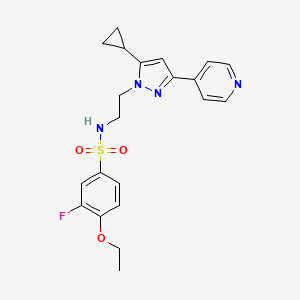
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H23FN4O3S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reactivity in Palladium-catalyzed Arylations
Pyrazole derivatives, closely related to the chemical structure , have shown significant reactivity in palladium-catalyzed direct arylation processes. These derivatives, particularly those bearing a cyclopropyl group at the C3-position and an amino substituent at C5, enable the regioselective synthesis of C4-arylated pyrazoles without the decomposition of the cyclopropyl unit. This reactivity opens avenues for creating complex molecular architectures, including tricyclic compounds, through intramolecular arylations, providing a basis for the development of new pharmacophores and material science applications (Sidhom et al., 2018).
Antitumor Potential
Sulfonamide derivatives, which form the backbone of the compound , have been synthesized and studied for their potential as antitumor agents. These derivatives, designed with specific functionalities like 5-fluorouracil and nitrogen mustard, have demonstrated high antitumor activity and low toxicity in preclinical models. The design and synthesis of these compounds leverage the sulfonamide group's ability to act as a versatile scaffold for introducing antitumor functionalities, highlighting the potential of such structures in cancer therapy (Huang, Lin, & Huang, 2001).
Corrosion Inhibition
Derivatives with structures similar to the compound of interest have been evaluated for their corrosion inhibition properties on iron. Through quantum chemical calculations and molecular dynamics simulations, these studies provide insights into the adsorption behaviors and inhibition efficiencies of such compounds. The findings suggest potential applications in materials science, especially in protecting metallic surfaces from corrosion, thereby extending their life in industrial applications (Kaya et al., 2016).
Anticancer and Radiosensitizing Activities
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer and radiosensitizing properties. These studies underline the chemical versatility of sulfonamide-based compounds in mediating significant biological effects, including the enhancement of cancer cell radiosensitivity. Such findings are crucial for developing novel cancer therapeutics and adjunct therapies that could improve the efficacy of existing treatment modalities (Ghorab et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S/c1-2-29-21-6-5-17(13-18(21)22)30(27,28)24-11-12-26-20(16-3-4-16)14-19(25-26)15-7-9-23-10-8-15/h5-10,13-14,16,24H,2-4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXRNWYLOKOSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=NC=C3)C4CC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)
![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)

![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetamide;hydrochloride](/img/structure/B2416608.png)

![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)
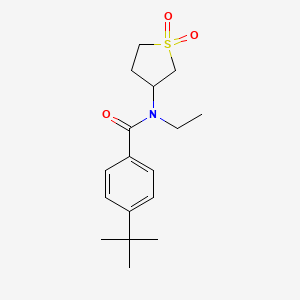

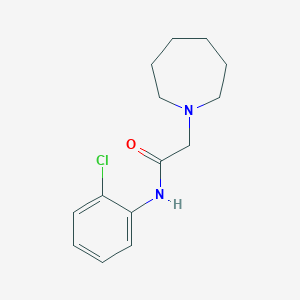
![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)
